![molecular formula C6H7N3O B2671941 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one CAS No. 2241130-10-7](/img/structure/B2671941.png)
6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one
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Description
“6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one” is a chemical compound that belongs to the class of imidazo[1,2-b]pyrazoles . Imidazo[1,2-b]pyrazoles are nitrogen-containing fused bicyclic hetero-aromatic compounds . These molecules have shown a broad range of biological activities such as CDK inhibition, anticancer, antifungal, antitubercular, antiviral, antimicrobial, anti-inflammatory, antiulcer, and prevention of cardiac arrests .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported . This includes a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
- 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one has been investigated for its potential as an antitumor agent. Studies have shown that certain derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, making it a promising candidate for further development in cancer therapy .
- The compound has been explored as a selective inhibitor of the mesenchymal–epithelial transition factor (c-Met) kinase. c-Met plays a crucial role in cell signaling pathways related to cell growth, survival, and metastasis. Inhibition of c-Met has therapeutic implications for cancer treatment, and 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one derivatives have shown potent activity against this target .
- The compound’s derivatives have been designed and synthesized as potential phosphoinositide 3-kinase (PI3K) inhibitors. PI3K is involved in cell proliferation, survival, and metabolism, and dysregulation of PI3K signaling is associated with cancer. These derivatives may offer new avenues for targeted cancer therapy .
- Researchers have selectively functionalized the 1H-imidazo[1,2-b]pyrazole scaffold using various synthetic methods. These modifications allow for the creation of diverse derivatives with tailored properties, potentially useful in drug discovery and medicinal chemistry .
- Computational studies have explored the binding interactions of these derivatives with specific protein targets. For example, docking simulations revealed that certain compounds form hydrogen bonds within the active site of c-Met, providing insights into their mechanism of action .
Antitumor Activity
c-Met Kinase Inhibition
PI3K Inhibition
Functionalization of the Scaffold
Molecular Modeling and Docking Studies
properties
IUPAC Name |
6-methyl-1,3-dihydroimidazo[1,2-b]pyrazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-5-7-6(10)3-9(5)8-4/h2H,3H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMIPNZZBOVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(=O)NC2=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one |
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